molecular formula C16H25N3O3 B2430505 N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361705-15-7

N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2430505
CAS No.: 2361705-15-7
M. Wt: 307.394
InChI Key: OSFABQZIJLRZRE-UHFFFAOYSA-N
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Description

N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CEP-1347, is a potent inhibitor of c-Jun N-terminal kinase (JNK) and is widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

CEP-1347 is a potent inhibitor of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, a member of the mitogen-activated protein kinase (MAPK) family. This compound is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. CEP-1347 binds to the ATP-binding site of this compound and prevents its phosphorylation, thereby inhibiting its activity. This leads to a reduction in this compound-mediated cell death and oxidative stress.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cell culture and animal models. In addition, CEP-1347 has been shown to improve motor function and reduce neuronal death in animal models of Parkinson's disease and stroke. Furthermore, CEP-1347 has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

CEP-1347 is a potent and specific inhibitor of N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, making it a valuable tool for studying the role of this compound in various diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations. In addition, CEP-1347 has been shown to have off-target effects on other kinases, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for the research on CEP-1347. One potential direction is to develop more potent and selective N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors that have better solubility and lower toxicity. Another direction is to explore the therapeutic potential of CEP-1347 in other diseases, such as Alzheimer's disease and cancer. Furthermore, the mechanisms by which CEP-1347 exerts its neuroprotective and anti-tumor effects need to be further elucidated. Finally, the potential side effects of CEP-1347 need to be carefully evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of CEP-1347 involves the reaction of 1-(2-oxopyrrolidin-1-yl)propan-2-ylamine with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain pure CEP-1347.

Scientific Research Applications

CEP-1347 is widely used in scientific research for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer. It has been shown to have neuroprotective effects by inhibiting N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide-mediated cell death and reducing oxidative stress. In addition, CEP-1347 has been shown to inhibit tumor growth and metastasis by suppressing this compound signaling pathways.

Properties

IUPAC Name

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-14(20)18-9-6-13(7-10-18)16(22)17-12(2)11-19-8-4-5-15(19)21/h3,12-13H,1,4-11H2,2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFABQZIJLRZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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